Cas no 946334-37-8 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- Benzenemethanesulfonamide, N-(1-benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
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- インチ: 1S/C24H24N2O3S/c1-18-9-11-19(12-10-18)17-30(28,29)25-22-13-14-23-21(16-22)8-5-15-26(23)24(27)20-6-3-2-4-7-20/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3
- InChIKey: XPBHXKWXTQLOCE-UHFFFAOYSA-N
- SMILES: C1(CS(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC=C(C)C=C1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2041-0310-100mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-75mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2041-0310-20mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
A2B Chem LLC | BA69040-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA69040-10mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide |
946334-37-8 | 10mg |
$291.00 | 2024-05-20 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamideに関する追加情報
N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)Methanesulfonamide
The compound with CAS No. 946334-37-8, known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which combines a tetrahydroquinoline moiety with a methanesulfonamide group and a benzoyl substituent. The presence of these functional groups makes it a versatile molecule with potential applications in various areas of chemical research.
The chemical structure of this compound is intriguing due to the combination of aromatic rings and heterocyclic systems. The tetrahydroquinoline ring system provides a rigid framework that can potentially interact with biological targets in a specific manner. The methanesulfonamide group is known for its ability to act as a bioisostere for carboxylic acids, making it a valuable component in drug design for improving pharmacokinetic properties such as solubility and bioavailability.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a potential kinase inhibitor, which could be relevant in the treatment of various diseases including cancer and inflammatory disorders. The benzoyl group attached to the tetrahydroquinoline ring is believed to enhance the molecule's ability to bind to specific protein targets, thereby increasing its efficacy.
Another area where this compound has shown promise is in the field of neurodegenerative diseases. Preclinical studies suggest that it may possess neuroprotective properties due to its ability to modulate key signaling pathways involved in neuronal survival and function. This makes it a candidate for further investigation in models of Alzheimer's disease and Parkinson's disease.
In terms of synthesis, the preparation of this compound involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the methanesulfonamide moiety through carefully designed coupling reactions.
The versatility of this compound also extends to its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in light-emitting diodes (LEDs) or photovoltaic devices. Researchers are currently exploring how modifications to its structure can enhance its performance in these applications.
Looking ahead, the continued exploration of this compound's properties will undoubtedly lead to new insights into its potential applications. With ongoing advancements in computational chemistry and high-throughput screening techniques, it is likely that this molecule will play an increasingly important role in both academic research and industrial development.
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide represents a fascinating example of how complex organic molecules can be harnessed for diverse purposes across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.
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